molecular formula C13H19NO B6361599 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine CAS No. 100617-46-7

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine

Cat. No. B6361599
CAS RN: 100617-46-7
M. Wt: 205.30 g/mol
InChI Key: GUJQJBAOZOHZNL-SOFGYWHQSA-N
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Description

The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is a derivative of chalcones . Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties .


Synthesis Analysis

While specific synthesis methods for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine” were not found, a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques .


Molecular Structure Analysis

The molecular structure of the related compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .

Scientific Research Applications

Organic Chemistry and Lignin Acidolysis

One significant application area is in organic chemistry, particularly in the study of lignin acidolysis. Yokoyama (2015) explored the acidolysis of lignin model compounds, highlighting the mechanisms behind the cleavage of β-O-4 bonds, a key reaction in lignin depolymerization. This research is relevant for understanding the chemical behavior of phenolic compounds, which could be structurally similar to the compound , in lignin-derived materials under acidic conditions (Yokoyama, 2015).

Pharmacology: Dopamine D2 Receptor Ligands

In pharmacology, research on dopamine D2 receptor (D2R) ligands is noteworthy. Jůza et al. (2022) reviewed advances in D2R ligands for treating neuropsychiatric disorders, emphasizing the importance of specific structural features for high D2R affinity. Although the focus was on different phenylpiperazine derivatives, this highlights the potential pharmaceutical applications of structurally related compounds in developing treatments for conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).

Environmental Science: Estrogenic Activity of Methoxychlor

In environmental science, the study of methoxychlor, an estrogenic compound with a methoxyphenyl group, reflects research on the ecological and health impacts of synthetic chemicals. Cummings (1997) discussed methoxychlor's metabolism and its effects on fertility and development, demonstrating the environmental and physiological relevance of studying such compounds (Cummings, 1997).

Future Directions

Chalcones have attracted much attention due to their wide range of applications, including as marine biofouling preventing agents, fluorescent probes, conductive organic solar cells, and sweetening agents . They are also useful in materials science fields such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization . Therefore, derivatives of chalcones, like “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine”, may also have potential for future research and applications.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(2)14-10-6-8-12-7-4-5-9-13(12)15-3/h4-9,11,14H,10H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQJBAOZOHZNL-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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